molecular formula C15H19N3O B3494405 N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanamine

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanamine

Cat. No.: B3494405
M. Wt: 257.33 g/mol
InChI Key: JXLIICORIOXWDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles has gained attention due to their versatility in drug discovery. Researchers have explored diverse synthetic routes to access these compounds. For instance, one method involves the reaction of isatin with an aniline in ethanol, followed by 1,3-dipolar cycloaddition with an N-hydroxybenzimidoyl chloride. This approach yields 3′,4′-diaryl-4′H-spiro[indoline-3,5′-[1′,2′,4’]oxadiazol]-2-ones , which exhibit antibacterial activity .


Physical and Chemical Properties Analysis

  • Melting Point : Experimental data indicates a melting point range of 84.7–86.0°C for N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanamine .

Mechanism of Action

While specific information about the mechanism of action for this compound is scarce, its structural features suggest potential interactions with biological targets. Computational studies and in vitro assays can help elucidate its binding sites and mode of action. Researchers should explore its potential as an anti-infective agent , considering the urgent need for novel therapeutics against drug-resistant microorganisms .

Properties

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-3-7-12(8-4-1)15-17-14(19-18-15)11-16-13-9-5-2-6-10-13/h1,3-4,7-8,13,16H,2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLIICORIOXWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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